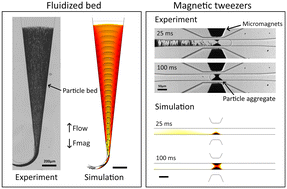A continuum model for magnetic particle flows in microfluidics applicable from dilute to packed suspensions†
Lab on a Chip Pub Date: 2023-12-18 DOI: 10.1039/D3LC00416C
Abstract
The manipulation of magnetic microparticles has always been pivotal in the development of microfluidic devices, as it encompasses a broad range of applications, such as drug delivery, bioanalysis, on-chip diagnostics, and more recently organ-on-chip development. However, predicting the behavior and trajectory of these particles remains a recurring and partly unresolved question. Magnetic particle-laden flows can display intricate collective behaviors, such as packed plugs, column-shaped aggregates, or fluidization, which are difficult to predict. In this study, we introduce a finite-element model to simulate highly dense flows of magnetic microparticles. Our method relies on an interpenetrating continuum approach, where both the liquid and particle phases are described by the Navier–Stokes equations, in which the magnetic force, interphase friction, and interparticle forces were included. We demonstrate its applicability across the entire range of particle packing densities and compare the results with experimental data from real microfluidic application cases. The model successfully replicates complex behaviors, such as particle aggregation, plug formation and fluidization. This approach has potential to accelerate microfluidic device development by reducing the need for costly and time-consuming experimental optimization.


Recommended Literature
- [1] Optimization of double-vortex-assisted matrix solid-phase dispersion for the rapid determination of paraben preservative residues in leafy vegetables†
- [2] Tetrabenzoporphyrins: synthetic developments and applications
- [3] A picosecond time-resolved study on prototropic reactions of electronically excited 1,5- and 1,8-diaminonaphthalenes in aqueous solution
- [4] Unrolling the hydrogen bond properties of C–H···O interactions
- [5] Synthesis of a layered zinc phosphate, [NH3(CH2)2NH2(CH2)3NH3][Zn2(PO4)(HPO4)2]·H2O, and its transformation to a extra-large pore three-dimensional zinc phosphate, [NH3(CH2)2NH2(CH2)3NH3][Zn3(PO4)(HPO4)3]
- [6] Simultaneous determinations in flow injection analysis. A review
- [7] Dielectric properties of some polycrystalline stannates and cerates
- [8] A review of nanostructured surfaces and materials for dental implants: surface coating, patterning and functionalization for improved performance
- [9] Light- and heat-triggered polyurethane based on dihydroxyl anthracene derivatives for self-healing applications†
- [10] Front cover

Journal Name:Lab on a Chip
Research Products
-
CAS no.: 12025-32-0
-
CAS no.: 1596-13-0









